Potency Against T790M-Mutant EGFR: Osimertinib vs. First-Generation TKIs
Osimertinib demonstrates potent inhibition of EGFR L858R/T790M double-mutant kinase with an IC50 of 15 nM, compared to gefitinib (IC50 = 3102 nM) and erlotinib (IC50 = 6073 nM), indicating >200-fold greater potency against this clinically relevant resistance mutation [1]. This potency is maintained against the Del19/T790M mutant (IC50 = 6 nM) [1].
| Evidence Dimension | EGFR L858R/T790M Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 15 nM |
| Comparator Or Baseline | Gefitinib: 3102 nM; Erlotinib: 6073 nM |
| Quantified Difference | 206.8-fold vs. gefitinib; 404.9-fold vs. erlotinib |
| Conditions | In vitro kinase assay with recombinant EGFR enzymes |
Why This Matters
This quantitative advantage defines osimertinib as the standard of care for T790M-positive NSCLC, a population for which first-generation TKIs are ineffective, directly impacting clinical procurement and formulary decisions.
- [1] Cross DA, Ashton SE, Ghiorghiu S, et al. AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer Discov. 2014;4(9):1046-1061. View Source
